5'-Chlorospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione
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Overview
Description
5’-Chlorospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione is a complex organic compound characterized by its unique spiro structure, which includes a cyclohexane ring fused to a pyrrolo[3,2-b]pyridine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Chlorospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the spiro structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5’-Chlorospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may be facilitated by the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce halogenated or alkylated products.
Scientific Research Applications
5’-Chlorospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5’-Chlorospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,3’-[3H]pyrrolo[3,2-b]pyridin]-2’(1’H)-one, 5’-chloro-: This compound shares a similar spiro structure but with different substituents.
(S)-1’-tert-butyl-3-chloro-5,7-dihydrospiro pyridine-6,3’-pyrrolo-2’(1’H)-one: Another spiro compound with a different substitution pattern.
Uniqueness
5’-Chlorospiro[cyclohexane-1,3’-pyrrolo[3,2-b]pyridine]-2’,4(1’H)-dione is unique due to its specific spiro structure and the presence of a chlorine atom, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C12H11ClN2O2 |
---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
5-chlorospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-cyclohexane]-1',2-dione |
InChI |
InChI=1S/C12H11ClN2O2/c13-9-2-1-8-10(15-9)12(11(17)14-8)5-3-7(16)4-6-12/h1-2H,3-6H2,(H,14,17) |
InChI Key |
NMKBTVLVCQJLGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)C3=C(C=CC(=N3)Cl)NC2=O |
Origin of Product |
United States |
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